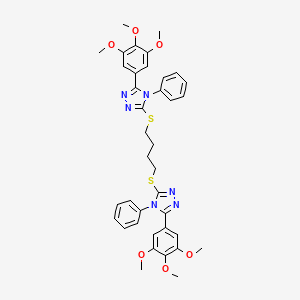

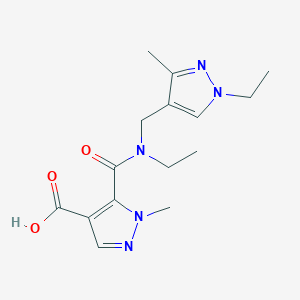

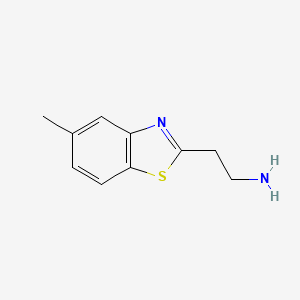

![molecular formula C23H20N2O2S B2916708 N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide CAS No. 477570-00-6](/img/structure/B2916708.png)

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[d]thiazol-2-yl is a heterocyclic organic compound that possesses a wide range of properties and applications . It is often used in the synthesis of a variety of fused heterocyclic compounds . Benzamide is a simple amide derivative of benzoic acid, which is commonly used in the synthesis of various organic compounds.

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For instance, the benzo[d]thiazol-2-yl group is highly reactive and extensively employed as reactants or reaction intermediates .Applications De Recherche Scientifique

Anticonvulsant and Sedative-Hypnotic Activities

- Novel derivatives of 4-thiazolidinone, similar in structure to N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide, have been found to exhibit considerable anticonvulsant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. One such compound showed significant sedative-hypnotic activity without impairing learning and memory, suggesting potential applications in treating convulsive disorders (Faizi et al., 2017).

Cancer Treatment and Cytotoxicity

- Certain N-arylbenzamides, closely related to N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide, have demonstrated significant cytotoxic potentials against various cancer cells like lung, cervical, and breast cancer. Molecular docking studies have been employed to understand their binding mechanisms, indicating potential applications in cancer treatment (Thumula et al., 2020).

- Other research has identified compounds with a benzothiazole structure as potent antitumor agents, showing selective growth inhibitory properties against human cancer cell lines (Kashiyama et al., 1999).

Emission Enhancement in Aggregates

- A phenylbenzoxazole-based compound, similar in structure to N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide, exhibited aggregation-induced enhanced emission in solid-state. This could have applications in materials science, particularly in the development of new emissive materials (Qian et al., 2012).

Antimicrobial Activity

- Synthesized derivatives of thiazole, structurally related to N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide, have been evaluated for their antimicrobial properties. This research paves the way for the development of new antimicrobial agents (Bikobo et al., 2017).

Mécanisme D'action

Target of Action

The primary targets of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide are the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into prostaglandins and other eicosanoids . These compounds play a significant role in inflammation and pain signaling .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound disrupts the production of prostaglandins from arachidonic acid . This disruption can lead to a decrease in inflammation and pain signaling .

Result of Action

The inhibition of COX enzymes by N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide results in a decrease in the production of prostaglandins . This decrease can lead to a reduction in inflammation and pain signaling, providing potential therapeutic benefits in conditions characterized by these symptoms .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2S/c1-15(2)27-17-13-11-16(12-14-17)22(26)24-19-8-4-3-7-18(19)23-25-20-9-5-6-10-21(20)28-23/h3-15H,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIZGAPIEQVHRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

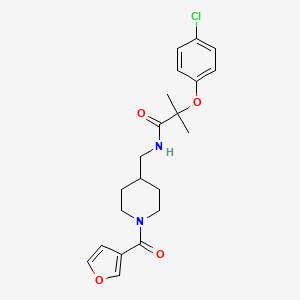

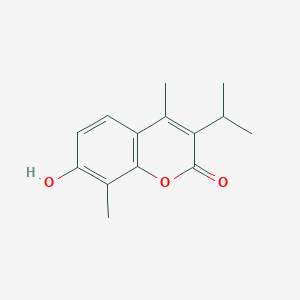

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-chlorobenzamide](/img/structure/B2916627.png)

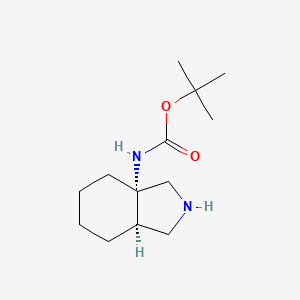

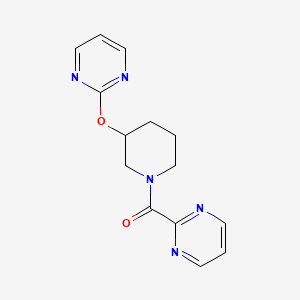

![3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2916629.png)

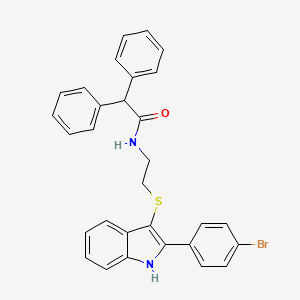

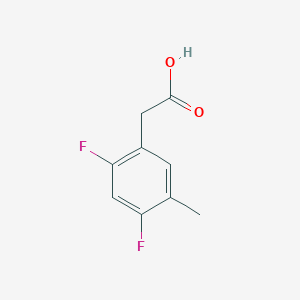

![N-benzyl-N-ethyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2916639.png)

![[1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2916640.png)

![Ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2916641.png)